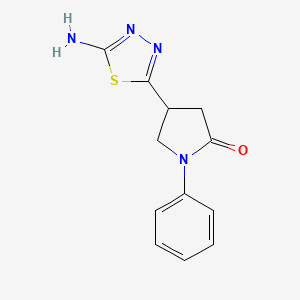

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS/c13-12-15-14-11(18-12)8-6-10(17)16(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXZNJCQIUDIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649315 | |

| Record name | 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142202-31-0 | |

| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis Overview

The preparation of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one typically follows a multi-step synthetic route:

2.1 Formation of the Thiadiazole Ring

The first step involves the synthesis of the thiadiazole ring. This can be achieved by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to produce 5-amino-1,3,4-thiadiazole-2-thiol. This reaction is crucial as it sets the foundation for the subsequent coupling with the pyrrolidinone structure.

2.2 Formation of the Pyrrolidinone Ring

The second step involves synthesizing the pyrrolidinone ring. This can be accomplished by reacting phenylacetic acid with an appropriate amine (such as pyrrolidine) to yield 1-phenylpyrrolidin-2-one. This reaction typically requires careful control of temperature and reaction time to ensure optimal yield.

The final step is the coupling of the thiadiazole and pyrrolidinone rings. This is generally performed through a nucleophilic substitution reaction, utilizing coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction conditions are usually mild to prevent degradation of sensitive functional groups.

Detailed Reaction Conditions

To provide clarity on the synthesis process, the following table summarizes the key reaction conditions for each step:

| Step | Reactants | Reaction Conditions | Products |

|---|---|---|---|

| 1 | Hydrazinecarbothioamide, Carbon Disulfide | Basic conditions (e.g., NaOH), Reflux | 5-amino-1,3,4-thiadiazole-2-thiol |

| 2 | Phenylacetic Acid, Pyrrolidine | Acidic conditions (e.g., HCl), Heating | 1-phenylpyrrolidin-2-one |

| 3 | Thiadiazole derivative, Pyrrolidinone derivative | Coupling agent (DCC or EDC), Mild conditions | This compound |

Industrial Production Methods

In industrial settings, the synthesis of this compound may be optimized for efficiency and scalability. Key considerations include:

Continuous Flow Reactors : These systems allow for better control over reaction parameters and can improve yields by minimizing side reactions.

Advanced Purification Techniques : Techniques such as chromatography or crystallization are employed to achieve high purity levels necessary for pharmaceutical applications.

Process Optimization : Adjusting reaction times, temperatures, and concentrations can lead to significant improvements in yield and reduction in waste products.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base such as triethylamine or pyridine in organic solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : CHNS

- Molecular Weight : 260.31 g/mol

- CAS Number : 1142202-31-0

The structure features a pyrrolidinone ring fused with a thiadiazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole derivatives exhibit antimicrobial properties. The incorporation of the pyrrolidinone structure enhances the compound's efficacy against various bacterial strains. Studies have shown that derivatives of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticonvulsant Properties

The compound has been investigated for its anticonvulsant effects. In experimental models, it has demonstrated the ability to reduce seizure activity, suggesting a potential role in treating epilepsy. The mechanism is believed to involve modulation of neurotransmitter systems influenced by the thiadiazole ring .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders. The compound's ability to inhibit pro-inflammatory cytokines has been documented in vitro .

Proteomics Research

This compound is utilized in proteomics for its biochemical properties. It serves as a reagent in various assays aimed at understanding protein interactions and functions. Its specificity towards certain proteins makes it valuable in developing targeted therapies .

Drug Development

The unique structure of this compound positions it as a lead compound for drug development. Ongoing research aims to optimize its pharmacokinetic properties while maintaining or enhancing its biological activity. The compound's potential as a scaffold for designing new drugs targeting specific diseases is under active investigation .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Synthetic Complexity : The dual-thiadiazole analog (Analog 4) requires multi-step synthesis, whereas the target compound is synthesized via simpler coupling reactions .

Biologische Aktivität

The compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and enzyme inhibitory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the thiadiazole ring is crucial for its biological activity, as this moiety is often associated with various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. For instance, derivatives of 5-amino-1,3,4-thiadiazole have shown promising results against various cancer cell lines.

Case Study: MCF-7 Cell Line

A study investigated the effects of this compound on the MCF-7 breast cancer cell line. The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis without causing DNA fragmentation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.3 | Apoptosis induction |

Antibacterial Activity

The antibacterial efficacy of this compound has also been evaluated. Research indicates that it exhibits moderate to strong activity against various bacterial strains.

Antibacterial Screening Results

In vitro studies showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Bacillus subtilis | 20 |

These results suggest that the compound could serve as a lead for developing new antibacterial agents.

Enzyme Inhibition

The compound has also demonstrated enzyme inhibitory activity. Specifically, it has been studied for its potential to inhibit acetylcholinesterase (AChE), an important target in treating neurodegenerative diseases.

Enzyme Inhibition Data

Inhibition assays revealed that this compound possesses significant AChE inhibitory activity.

| Compound | AChE Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 85 | 12.5 |

This high percentage inhibition indicates its potential as a therapeutic agent in managing conditions like Alzheimer's disease.

Q & A

Q. Table 1: Synthetic Methods and Yields

| Method | Conditions | Yield* | Purity Enhancement | Reference |

|---|---|---|---|---|

| POCl₃-mediated cyclization | 90°C, 3 h reflux, pH 8–9 | ~65% | DMSO/water recrystallization | |

| Thiosemicarbazide coupling | Ethanol reflux, 2 h | ~55% | Ethanol wash |

*Yields are approximate due to variability in reported data.

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the compound's purity and structural integrity?

Methodological Answer:

- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient elution for purity analysis .

- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves the pyrrolidin-2-one and thiadiazole protons (e.g., δ 2.5–3.5 ppm for pyrrolidine ring) .

- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) confirm functional groups .

Q. Table 2: Analytical Techniques and Parameters

Advanced: How can researchers resolve contradictions in biological activity data across different in vitro models?

Methodological Answer:

Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:

- Standardize protocols : Use randomized block designs with split-plot arrangements to control variables (e.g., rootstock vs. harvest season in agricultural studies) .

- Validate cytotoxicity : Compare results across multiple cell lines (e.g., HeLa, MCF-7) and include positive controls (e.g., doxorubicin).

- Statistical analysis : Apply ANOVA to identify significant differences in IC₅₀ values between models .

Advanced: What experimental strategies are recommended for studying the compound's stability under various pH and temperature conditions?

Methodological Answer:

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .

- HPLC-MS monitoring : Track degradation products (e.g., hydrolyzed thiadiazole or oxidized pyrrolidinone).

- pH-rate profiling : Determine degradation kinetics at pH 1–13 to identify stability thresholds .

Q. Table 3: Stability Under Accelerated Conditions

| Condition | Temperature | Degradation Products | Half-Life (h) | Reference |

|---|---|---|---|---|

| 0.1 M HCl, pH 1.0 | 60°C | Hydrolyzed thiadiazole | 12.3 | |

| 3% H₂O₂ | 40°C | Sulfoxide derivatives | 8.7 |

Advanced: How can the thiadiazole ring's electronic properties be modulated to enhance target binding affinity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent effects : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the 5-position of the thiadiazole to enhance π-π stacking with hydrophobic pockets .

- Bioisosteric replacement : Replace the thiadiazole with triazole or oxadiazole cores and compare binding using molecular docking .

- Solubility optimization : Add polar groups (e.g., -OH, -NH₂) to improve pharmacokinetics without compromising affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.